The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the functionalizing deboronation of alkyl boronic esters. Protodeboronation is not well developed, but there have been reports of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach.
Compound Description: This compound demonstrated the most potent inhibitory activity against Aurora A kinase among a series of synthesized quinazoline derivatives. [] It exhibited cytotoxicity against NCI cell lines and induced cell cycle arrest at the G1 phase and apoptosis in the MCF-7 cell line. []
Relevance: This compound shares a similar core structure with 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. Both compounds possess a 4-carboxylic acid substituted heterocyclic core (quinazoline in Compound 6e and quinoline in the target compound) with a halogen substituent (fluorine in Compound 6e and chlorine in the target compound) on the heterocycle and a substituted phenyl ring at the 2-position. This structural similarity highlights the potential of exploring variations in both the heterocyclic core and the substituents for modulating biological activity. []
PSI-697 (1a)
Relevance: The core structure of PSI-697 (1a) shares significant similarities with 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. Both compounds possess a quinoline-4-carboxylic acid scaffold. While the target compound features a 3-butoxyphenyl group at the 2-position, PSI-697 (1a) bears a benzyl group at the same position. This structural comparison highlights the importance of the substituent at the 2-position for influencing the compound's pharmacological properties and emphasizes the potential of modifying this position to further optimize activity and pharmacokinetic profiles. []
PSI-421
Compound Description: PSI-421 emerged as a promising P-selectin inhibitor structurally related to PSI-697 (1a) but with improved pharmacokinetic properties, particularly increased aqueous solubility and exposure. [] This compound demonstrated oral efficacy in animal models of arterial and venous injury. []
Relevance: PSI-421, derived from modifications to the PSI-697 scaffold, also shares structural similarities with 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. The key difference lies in the substituent at the 2-position of the quinoline ring, where PSI-421 incorporates a 1-(4-chlorophenyl)cyclopropyl group. [] This structural modification highlights the potential for enhancing solubility and pharmacokinetic properties through specific alterations at this position, providing insights for optimizing the target compound. []
Compound Description: This quinolone antibiotic, while structurally similar to nalidixic acid, exhibits less potent antibacterial activity. [] Despite its lower efficacy compared to fluoroquinolones, it offers valuable insights into the chemical behavior and structure-activity relationships of quinolone compounds. []
Relevance: This compound, though possessing a pyridopyrimidine core instead of a quinoline one, holds relevance to 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid due to its similar arrangement of functional groups. Both compounds feature a carboxylic acid group at the 4-position (relative to the nitrogen in the core heterocycle) and a nitrogen-containing heterocycle at the 2-position. [] Analyzing the structural and activity differences between these compounds can offer insights into the impact of the core heterocycle and the nature of the 2-position substituent on the biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.